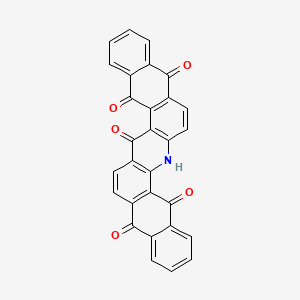
Vat Orange 16
描述
Vat Orange 16 is a synthetic dye belonging to the vat dye class, known for its excellent color fastness properties. Vat dyes are characterized by their insolubility in water and require a reduction process to become soluble before application to fibers. This compound is primarily used in the textile industry for dyeing cotton and other cellulosic fibers due to its vibrant color and durability.
准备方法
Synthetic Routes and Reaction Conditions
Vat Orange 16 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The synthesis typically involves the following steps:
Nitration: Anthraquinone is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitroanthraquinone.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as sodium dithionite.
Condensation: The aminoanthraquinone is then condensed with a suitable coupling agent to form the final dye structure.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The dye is then purified, dried, and converted into a powder or paste form for commercial use. The process requires careful handling of chemicals and waste management to minimize environmental impact.
化学反应分析
Types of Reactions
Vat Orange 16 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form using sodium dithionite in an alkaline solution, making it soluble in water.
Oxidation: The leuco form is oxidized back to the insoluble dye form upon exposure to air or an oxidizing agent.
Substitution: Various substituents can be introduced into the anthraquinone structure to modify the dye’s properties.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite is commonly used for the reduction process.
Oxidizing Agents: Atmospheric oxygen or chemical oxidizers like hydrogen peroxide can be used for oxidation.
Alkaline Conditions: Sodium hydroxide is used to maintain the alkaline environment necessary for the reduction process.
Major Products Formed
The major product formed from these reactions is the insoluble dye, this compound, which exhibits high color fastness and stability on fibers.
科学研究应用
Vat Orange 16 has several scientific research applications, including:
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) due to its semiconducting properties.
Textile Industry: Widely used for dyeing cotton and other cellulosic fibers, providing vibrant and durable colors.
Environmental Studies: Research on the removal of this compound from wastewater using adsorption techniques and biodegradation methods.
作用机制
The mechanism of action of Vat Orange 16 involves its reduction to a soluble leuco form, which penetrates the fiber. Upon oxidation, it reverts to its insoluble form, firmly attaching to the fiber and providing excellent wash-fastness and light-fastness. The molecular targets are the hydroxyl groups in the cellulose fibers, forming strong hydrogen bonds and van der Waals interactions.
相似化合物的比较
Similar Compounds
- Vat Orange 1
- Vat Orange 3
- Vat Orange 9
Comparison
Vat Orange 16 is unique due to its specific shade and superior fastness properties compared to other vat orange dyes. While Vat Orange 1, 3, and 9 also provide good color fastness, this compound is preferred for applications requiring high durability and resistance to fading.
属性
IUPAC Name |
2-azaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-5,12,17,20,27-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H13NO5/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)11-12-20-23(21)29(35)19-10-9-18-22(24(19)30-20)28(34)16-8-4-2-6-14(16)26(18)32/h1-12H,(H,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFPGMSIDNGXLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(C4=O)C=CC6=C5C(=O)C7=CC=CC=C7C6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723598 | |
| Record name | Dinaphtho[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10142-57-1 | |
| Record name | Dinaphth[2,3-a:2′,3′-h]acridine-5,9,14,15,18(6H)-pentone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10142-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinaphtho[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinaphth[2,3-a:2',3'-h]acridine-5,9,14,15,18(6H)-pentone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


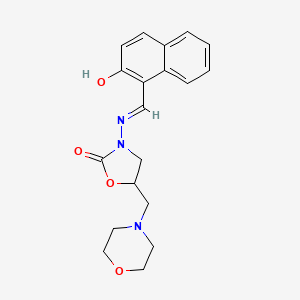
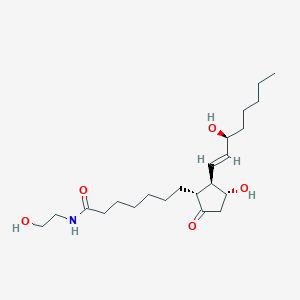
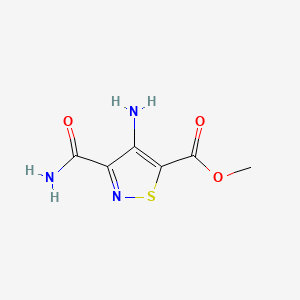
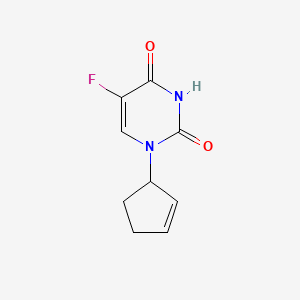
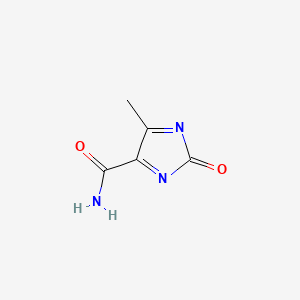
![5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one](/img/structure/B592523.png)

![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B592525.png)
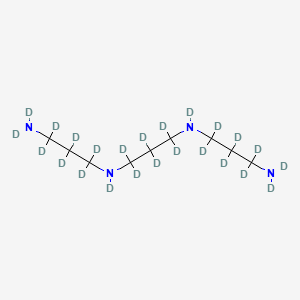
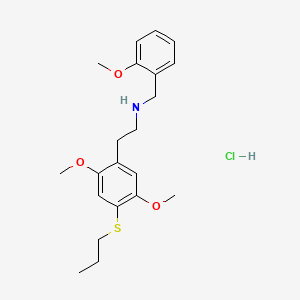
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
![methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate](/img/structure/B592533.png)
